3-(4-Bromophenyl)butan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14BrN |
|---|---|
Molecular Weight |
228.13 g/mol |
IUPAC Name |
3-(4-bromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3 |
InChI Key |
VKHUSVNLINASDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Bromophenyl Butan 1 Amine and Its Analogs
Strategic Approaches to Carbon-Nitrogen Bond Formation
The construction of the butan-1-amine moiety attached to the 3-(4-bromophenyl) scaffold can be accomplished using several modern synthetic strategies. These methods provide diverse pathways to the target molecule, each with its own set of advantages regarding starting material availability, functional group tolerance, and reaction efficiency.
Reductive Amination Strategies for the Butan-1-amine Moiety
Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. reactionweb.io For the synthesis of 3-(4-bromophenyl)butan-1-amine, a logical precursor would be 4-(4-bromophenyl)-2-butanone.
The reaction proceeds by the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 4-(4-bromophenyl)-2-butanone to form a hemiaminal, which then dehydrates to form an imine intermediate. This intermediate is subsequently reduced to the target primary amine. A variety of reducing agents can be employed for this transformation, each with specific characteristics regarding reactivity and selectivity. berkeley.edu
Commonly used reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. reactionweb.ioberkeley.edu Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) can also be used, though careful control of reaction conditions is necessary to avoid premature reduction of the starting ketone. berkeley.edu Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another effective method for the reduction of the imine intermediate.
| Reducing Agent | Typical Solvent | Key Features |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for imine reduction; stable in acidic conditions. reactionweb.io |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane, Tetrahydrofuran | Mild and selective; does not require acidic conditions. berkeley.edu |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | More reactive; requires careful addition after imine formation. berkeley.edu |
| H₂/Catalyst (Pd/C, PtO₂, Raney Ni) | Ethanol, Methanol | Clean reaction with water as the only byproduct. |
Transition-Metal Catalyzed Hydroamination and Hydroaminoalkylation
Transition-metal catalyzed hydroamination presents an atom-economical approach to the synthesis of amines by the direct addition of an N-H bond across a carbon-carbon double or triple bond. berkeley.edu For the synthesis of this compound, a suitable precursor would be 4-(4-bromophenyl)-1-butene. The hydroamination of this substrate would involve the addition of ammonia across the double bond.
Ruthenium-based catalysts have shown promise in the anti-Markovnikov hydroamination of vinylarenes, which would yield the desired linear amine product. nih.govresearchgate.netacs.org For instance, a catalyst system comprising Ru(COD)(2-methylallyl)₂, a phosphine (B1218219) ligand such as 1,5-bis(diphenylphosphino)pentane, and a Brønsted acid like triflic acid has been effective for the hydroamination of styrene (B11656) derivatives with secondary amines. researchgate.net Adapting this system for the use of ammonia or an ammonia equivalent as the nitrogen source would be a potential route to this compound. The reaction mechanism is proposed to involve the formation of a ruthenium η⁶-vinylarene complex, followed by nucleophilic attack of the amine. nih.gov
| Catalyst Precursor | Ligand | Additive | Regioselectivity |
|---|---|---|---|
| Ru(COD)(2-methylallyl)₂ | 1,5-bis(diphenylphosphino)pentane | Triflic Acid | Anti-Markovnikov researchgate.net |
| [Rh(COD)₂]BF₄ | DPPB | - | Anti-Markovnikov |
Palladium-Catalyzed Coupling Reactions in Aryl Amine Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. organic-chemistry.orgacs.orgnih.govnih.govucalgary.ca While this reaction is most commonly used to form aryl amines from aryl halides, modifications can be envisioned for the synthesis of alkyl amines.
A direct synthesis of this compound via palladium catalysis would be challenging starting from 4-bromophenyl bromide. However, a related approach could involve the amination of a suitable alkyl halide or pseudohalide at the 1-position of the butane (B89635) chain. For instance, 1-chloro-3-(4-bromophenyl)butane could potentially be coupled with an ammonia surrogate in the presence of a palladium catalyst. The development of ligands that facilitate the challenging oxidative addition of palladium to alkyl halides and subsequent reductive elimination to form the C-N bond is an active area of research.
Alternatively, the palladium-catalyzed amination of aryl halides with ammonia or ammonium (B1175870) salts offers a direct route to primary anilines. acs.orgnih.gov While not directly applicable to the synthesis of the target alkylamine, this methodology is crucial for the synthesis of various aryl amine analogs. Recent advancements have focused on the development of ligands that prevent catalyst deactivation by ammonia and promote the selective formation of the primary amine over the diarylamine. organic-chemistry.orgnih.govucalgary.ca
| Ligand | Key Features |
|---|---|
| Josiphos-type ligands (e.g., CyPF-t-Bu) | High activity and selectivity for coupling ammonia with aryl chlorides and bromides. nih.gov |
| KPhos | Suppresses formation of aryl alcohol and diarylamine side products in reactions with aqueous ammonia. nih.govucalgary.ca |
Boron-Catalyzed Amidation Approaches
Boron-based catalysts have emerged as effective and environmentally friendly alternatives for promoting amide bond formation directly from carboxylic acids and amines. libretexts.org This methodology can be integrated into a two-step synthesis of this compound. The first step would involve the boron-catalyzed amidation of 3-(4-bromophenyl)butanoic acid with ammonia to form the corresponding amide, 3-(4-bromophenyl)butanamide. The subsequent reduction of this amide would then yield the target primary amine.
Various boron catalysts, including boric acid, boronic acids, and borate (B1201080) esters, have been shown to facilitate the direct amidation reaction. libretexts.org These catalysts activate the carboxylic acid, allowing for nucleophilic attack by the amine. Following the formation of 3-(4-bromophenyl)butanamide, a number of reducing agents can be employed for its conversion to the amine. Lithium aluminum hydride (LiAlH₄) is a powerful reagent for this transformation, although milder options like borane (B79455) (BH₃) or its complexes are also effective.
Catalyst-Free Activation Methods in Amine Synthesis
While catalytic methods offer elegance and efficiency, classical catalyst-free approaches for amine synthesis remain relevant, particularly for their simplicity and cost-effectiveness. The direct nucleophilic substitution of an alkyl halide with ammonia is a fundamental method for preparing primary amines. reactionweb.iolibretexts.orgmdpi.com In the context of synthesizing this compound, a suitable precursor would be 1-halo-3-(4-bromophenyl)butane (where halo = Cl, Br, or I).
This reaction is typically carried out by heating the alkyl halide with a concentrated solution of ammonia in a sealed tube or under pressure. mdpi.com A major drawback of this method is the potential for over-alkylation, where the initially formed primary amine, being more nucleophilic than ammonia, can react further with the alkyl halide to produce secondary and tertiary amines, as well as a quaternary ammonium salt. reactionweb.iolibretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability of the alkyl halide reacting with ammonia rather than the product amine. libretexts.org
Preparation of Precursors and Intermediates for this compound Synthesis
The synthesis of this compound relies on the availability of suitable precursors and intermediates. These include bromophenyl-substituted butane scaffolds and methods for the functionalization of aromatic rings.
Synthesis of Bromophenyl-Substituted Butane Scaffolds
The synthesis of the core butane structure with a bromophenyl substituent can be achieved through various synthetic routes. One approach involves the use of 3-(4-bromobenzoyl)prop-2-enoic acid as a starting material, which can be subjected to a series of reactions to introduce the desired functional groups. researchgate.net
Another strategy is the Suzuki cross-coupling reaction. For instance, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine can be coupled with various arylboronic acids to generate a variety of imine derivatives. researchgate.net These imines can then be reduced to the corresponding amines.
The Gabriel synthesis is a classic method for preparing primary amines. libretexts.org This method involves the reaction of potassium phthalimide (B116566) with a primary alkyl halide, followed by hydrazinolysis to release the primary amine. libretexts.orgnih.gov This method can be adapted for the synthesis of boron-containing primary amines. nih.govresearchgate.net
Methods for Halogenation and Functionalization of Aromatic Rings
The introduction of a bromine atom onto the phenyl ring is a key step in the synthesis of this compound. Electrophilic aromatic substitution is the most common method for the halogenation of aromatic rings. masterorganicchemistry.com
Benzene (B151609) can be brominated using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). pressbooks.publibretexts.org The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate, followed by the loss of a proton to restore aromaticity. pressbooks.pub
Directing groups on the aromatic ring can influence the regioselectivity of the halogenation. rsc.org For example, palladium-catalyzed, N-directed ortho-halogenation has been developed to selectively introduce a halogen at the ortho position. rsc.org
Table 2: Common Reagents for Aromatic Bromination
| Reagent | Catalyst/Conditions | Description |
| Br₂ | FeBr₃ or AlBr₃ | Standard electrophilic aromatic bromination. libretexts.org |
| N-Bromosuccinimide (NBS) | Acid catalyst or light | Used for allylic and benzylic bromination, and sometimes for aromatic bromination. |
| Perbromination followed by reduction | --- | Can be used to achieve meta-bromination of phenols. organic-chemistry.org |
Chemical Reactivity and Transformative Chemistry of 3 4 Bromophenyl Butan 1 Amine
Reactions of the Primary Amine Functional Group
The primary amine group is a key site of reactivity, functioning as a potent nucleophile and a base. This allows for a variety of derivatization strategies aimed at modifying the compound's structure and properties.
Nucleophilic Reactivity and Derivatization Strategies
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, enabling it to react with a wide array of electrophiles. The nucleophilicity of primary amines is a well-established principle in organic chemistry, allowing for the formation of new carbon-nitrogen bonds. masterorganicchemistry.comyoutube.com Derivatization is a common strategy employed to enhance detectability in analytical methods or to build more complex molecular architectures. nih.gov
Common derivatization strategies for primary amines include reactions with reagents like naphthalene-2,3-dicarboxaldehyde (NDA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to yield highly fluorescent or UV-active products, respectively. thermoscientific.fr These reactions are typically rapid and form stable derivatives under mild conditions. thermoscientific.fr For instance, the reaction with NDA in the presence of a cyanide source forms a fluorescent N-substituted 1-cyanobenz[f]isoindole (CBI) derivative, which is a staple in bioanalytical analysis for the sensitive detection of primary amines. nih.gov
The table below summarizes common electrophilic reagents used for the derivatization of primary amines.
| Reagent Class | Specific Example | Functional Group Formed |
| Acyl Halides | Acetyl Chloride | Amide |
| Carboxylic Anhydrides | Acetic Anhydride | Amide |
| Aldehydes/Ketones | Acetone | Imine (Schiff Base) |
| Isocyanates | Phenyl Isocyanate | Urea |
| Isothiocyanates | Phenyl Isothiocyanate | Thiourea |
| Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide |
Amide Formation and Related Reactions
One of the most fundamental reactions of primary amines is their acylation to form amides. youtube.com This transformation is of paramount importance in medicinal chemistry and materials science. The reaction typically involves treating the amine with an acylating agent such as an acyl chloride, carboxylic anhydride, or an ester. youtube.commasterorganicchemistry.com The reaction of an acyl chloride with an amine is often rapid and exothermic.
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride, acetate). youtube.com Due to the release of an acidic byproduct like HCl in reactions with acyl chlorides, a base is often added to neutralize the acid and drive the reaction to completion.
Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are also widely used to facilitate amide bond formation directly from carboxylic acids, avoiding the need to first prepare a more reactive acyl derivative. nih.govorganic-chemistry.org
Transformations Involving the Bromophenyl Moiety
The bromophenyl group offers a versatile handle for synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution.
Cross-Coupling Reactions (Suzuki, Heck, Negishi) for Aryl Modification
The bromine atom on the phenyl ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Suzuki Reaction : This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgrsc.org The Suzuki reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including unprotected amines. rsc.orgresearchgate.net For example, 4-bromoaniline (B143363) derivatives can be successfully coupled with various aryl boronic acids using a Pd(OAc)2 catalyst to yield biaryl structures. researchgate.net The electronic nature of the substituents on the boronic acid can influence the reaction, with both electron-rich and electron-deficient partners generally providing good yields. researchgate.net However, aryl bromides with electron-donating groups like the amino group in 3-(4-Bromophenyl)butan-1-amine may react more slowly than those with electron-withdrawing groups. researchgate.net
Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgorganic-chemistry.org It is highly stereoselective, typically yielding the trans isomer. organic-chemistry.org The reaction is compatible with a range of functional groups and is a cornerstone of C-C bond formation. nih.gov
Negishi Reaction : This coupling reaction utilizes an organozinc reagent as the nucleophilic partner to react with the aryl bromide. wikipedia.orgorganic-chemistry.org Catalyzed by palladium or nickel complexes, the Negishi reaction is highly effective for forming C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. wikipedia.orgnih.gov It is noted for its high functional group tolerance and the ability to couple a wide variety of substrates, including those with steric hindrance. organic-chemistry.orgmit.edu
The table below compares key features of these three major cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst | Key Advantages |
| Suzuki | Organoboron (e.g., boronic acid) | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. rsc.orgresearchgate.net |
| Heck | Alkene | Palladium | Forms substituted alkenes, excellent stereoselectivity, atom economy. wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc | Palladium or Nickel | High reactivity, broad scope including sp³ carbons, excellent for complex fragments. wikipedia.orgorganic-chemistry.org |
Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring
The bromophenyl ring can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The existing substituents—the bromine atom and the sec-butylamine (B1681703) group—dictate the position of the incoming electrophile. lumenlearning.com
Common electrophilic aromatic substitution reactions include:
Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation : Introduction of another halogen (e.g., Cl, Br) using a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.orglibretexts.org
Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Acylation/Alkylation : Introduction of an acyl or alkyl group using an acyl/alkyl halide and a Lewis acid catalyst. masterorganicchemistry.com
The regioselectivity is governed by the stability of the carbocation intermediate (the benzenonium ion). msu.edu For ortho and para attack on a ring substituted with a halogen or alkyl group, the positive charge can be delocalized onto the substituent, providing extra stability. docsity.comlibretexts.org
Chemical Modifications of the Butane (B89635) Backbone
Modifying the saturated butane backbone of this compound is more challenging than reacting the amine or the aromatic ring. The C-H bonds of the alkyl chain are generally unreactive. However, modern synthetic methods are emerging that can enable the functionalization of such aliphatic chains.
Side-chain engineering is a strategy used to modulate the physical and chemical properties of molecules by altering the length or branching of alkyl chains. nih.govnih.gov While direct, selective C-H functionalization of a simple butane chain remains a significant synthetic challenge, potential strategies could involve radical-based reactions or transition-metal-catalyzed C-H activation. These advanced methods can introduce new functional groups at specific positions on the alkyl chain, though they often require specialized catalysts and conditions and may suffer from issues with regioselectivity. For a molecule like this compound, such modifications are not trivial and would represent a specialized area of synthetic exploration.
Carbon-Hydrogen Bond Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in synthetic chemistry for constructing complex molecules from simple precursors. yale.edu In the context of alkylamines like this compound, metal-catalyzed C(sp³)–H bond functionalization has emerged as a key method for creating diverse molecular architectures. acs.org Amine-directed reactions, proceeding through cyclometalation pathways, offer a mode of activation to achieve selective functionalization. acs.org However, a common challenge is that the amine motif can promote β-hydride elimination, leading to oxidative decomposition, particularly when C-H bonds are present on the α-carbon relative to the nitrogen atom. acs.org
Palladium(II)-catalyzed protocols have been developed to append aryl groups to tertiary alkylamines via γ-C(sp³)–H functionalization. nih.gov These reactions often employ specialized ligands, such as mono-N-protected amino acids (MPAA), which can suppress competing pathways like β-hydride elimination. acs.orgresearchgate.net For a substrate like this compound, such a strategy could theoretically functionalize the methyl groups or the methylene (B1212753) group at the C2 position. Computational studies (DFT analysis) on various tertiary alkylamines have been used to understand the energy barriers between the desired γ-C–H activation and the undesired β-H elimination, guiding the development of selective catalytic systems. acs.org
| Reaction Pathway | Description | Key Intermediate | Common Catalyst System | Challenge |
|---|---|---|---|---|
| γ-C(sp³)–H Activation | Functionalization of a C-H bond on the third carbon from the nitrogen atom. | Five-membered palladacycle | Pd(OAc)₂ with an amino acid ligand (e.g., Ac-Val-OH) | Competing with other C-H activation sites. |
| β-Hydride Elimination | Decomposition pathway involving abstraction of a hydrogen from the carbon beta to the metal center. | Pd-H species | Can occur with various Pd(II) catalysts | Leads to undesired byproducts and catalyst deactivation. |
Stereospecific Isomerization and Rearrangement Studies of Related Substrates
Chiral amines are crucial building blocks in pharmaceuticals and natural products. researchgate.net Methodologies that can alter the position of a functional group or stereocenter without losing stereochemical information are highly valuable. Stereospecific isomerization reactions, particularly those involving allylic systems, have been studied extensively as a means to access γ-chiral amines from α-chiral precursors. acs.orgnih.gov
Organocatalytic methods have been successfully employed for the stereospecific isomerization of chiral allylic amines. acs.orgnih.gov This process often involves a base-catalyzed acs.orgacs.org-hydride shift, which proceeds through a tight-ion-pair intermediate, allowing for a high degree of chirality transfer. researchgate.net The resulting isomerized amine exists as a mixture of chiral imine/enamine intermediates, which can then be diastereoselectively reduced to yield products with two noncontiguous stereocenters. acs.orgnih.gov While this compound is not an allylic amine, these studies highlight advanced strategies for manipulating chirality in amine-containing molecules.
Rearrangement reactions such as the Hofmann, Curtius, and Beckmann rearrangements transform one functional group into another, often involving migration of an alkyl or aryl group to an electron-deficient nitrogen atom. masterorganicchemistry.commasterorganicchemistry.com The Hofmann rearrangement, for instance, converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org This reaction proceeds by treating an amide with bromine and a strong base. masterorganicchemistry.com
| Rearrangement | Starting Material | Key Intermediate | Product | Key Reagents |
|---|---|---|---|---|
| Hofmann | Primary Amide | Isocyanate | Primary Amine (with one less carbon) | Br₂, NaOH |
| Curtius | Acyl Azide | Isocyanate | Primary Amine (via hydrolysis of isocyanate) | Heat (or photolysis) |
| Beckmann | Oxime | Nitrile cation intermediate | Substituted Amide | Strong Acid (e.g., H₂SO₄) |
Oxidation Reactions of Related Butanol Derivatives
The oxidation of primary alcohols is a fundamental transformation in organic synthesis. The corresponding alcohol to this compound is 3-(4-bromophenyl)butan-1-ol. The oxidation of this primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. libretexts.org
Commonly used oxidizing agents include chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) for the selective oxidation to aldehydes, or stronger oxidants like potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇) for the conversion to carboxylic acids. passmyexams.co.uk The oxidation with acidified dichromate involves the reduction of the orange dichromate ion (Cr₂O₇²⁻) to the green chromium(III) ion (Cr³⁺). passmyexams.co.uk To stop the reaction at the aldehyde stage (3-(4-bromophenyl)butanal), the product is typically distilled off as it forms to prevent further oxidation. libretexts.orgpassmyexams.co.uk If an excess of the oxidizing agent is used and the mixture is heated under reflux, the carboxylic acid (3-(4-bromophenyl)butanoic acid) becomes the major product. passmyexams.co.uk
More recent studies on the selective oxidation of n-butanol have explored the use of heterogeneous catalysts like MnCo₂O₄ spinel oxides, which can facilitate partial oxidation to butyraldehyde (B50154) via a Mars-van Krevelen mechanism. nih.gov This mechanism involves the lattice oxygen of the metal oxide catalyst participating in the reaction. nih.gov
Catalytic Activation and Mechanistic Investigations
Mechanistic Pathways of Transition-Metal Catalyzed Processes
The bromine atom on the phenyl ring of this compound makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. libretexts.org
The catalytic cycle for the Buchwald-Hartwig amination generally involves the following key steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate, (L)₂Pd(Ar)(Br), where L is a phosphine (B1218219) ligand. illinois.edu
Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and in the presence of a base (e.g., NaOt-Bu), it is deprotonated to form a palladium amido complex. lookchem.com
Reductive Elimination : This is the product-forming step where the C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. lookchem.comnih.gov
The choice of ligand is critical for the efficiency of the catalyst, influencing the rates of both oxidative addition and reductive elimination and preventing the formation of inactive catalyst species. libretexts.org Ligands like tri-o-tolylphosphine (B155546) and ferrocene-based phosphines have been instrumental in the development of this chemistry. lookchem.com
Base-Catalyzed Transformations and Their Mechanistic Insights
Amines are fundamentally basic compounds due to the lone pair of electrons on the nitrogen atom. chemguide.co.uk This basicity allows them to participate in various base-catalyzed or base-mediated reactions. One of the classic base-catalyzed transformations involving amines is the Hofmann elimination. libretexts.org
This reaction converts an amine into an alkene through an E2 elimination mechanism. The process involves:
Exhaustive Methylation : The amine is treated with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. This step converts the poor amino leaving group into a good trialkylamine leaving group. libretexts.org
Anion Exchange : The iodide salt is treated with silver oxide (Ag₂O) and water to replace the iodide ion with a hydroxide (B78521) ion, which is a stronger base.
Elimination : Upon heating, the hydroxide base abstracts a β-hydrogen, leading to the formation of an alkene and the elimination of a trialkylamine and water. libretexts.org
A key mechanistic feature of the Hofmann elimination is its regioselectivity, which typically favors the formation of the least substituted alkene (the "Hofmann product"), in contrast to Zaitsev's rule. libretexts.org This selectivity is attributed to the steric bulk of the quaternary ammonium leaving group.
Photoredox Catalysis and Radical Chemistry in Amine Synthesis
Visible-light photoredox catalysis has become a powerful tool for generating reactive intermediates under mild conditions. beilstein-journals.org In the context of amine chemistry, this approach is particularly effective for generating nitrogen-centered radicals (NCRs). acs.orgthieme-connect.com The process typically begins with a photocatalyst (e.g., an iridium or ruthenium complex) absorbing visible light to reach an excited state. beilstein-journals.org
This excited photocatalyst can then engage in a single-electron transfer (SET) with an amine substrate. The oxidation of the amine generates a highly reactive amine radical cation. beilstein-journals.org This intermediate can undergo several transformations:
Deprotonation : Loss of a proton from the α-carbon generates a nucleophilic α-amino radical. beilstein-journals.org
Hydrogen Atom Transfer (HAT) : The radical cation can be converted to an iminium ion. beilstein-journals.org
Fragmentation : In certain substrates, the radical cation can fragment to produce other radical species.
These photochemically generated radicals can participate in a wide array of synthetic transformations, including C-H amination, alkene amidation, and the construction of N-heterocycles. acs.orgchinesechemsoc.org The generation of NCRs can occur through oxidative or reductive pathways, and methods like proton-coupled electron transfer (PCET) have been developed to generate amidyl radicals from precursors like amides and carbamates under mild conditions. chinesechemsoc.org This radical-based approach offers a distinct mechanistic pathway compared to traditional ionic or transition-metal-catalyzed methods for amine synthesis and functionalization. nih.govacs.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, the precise structure of 3-(4-Bromophenyl)butan-1-amine can be determined.
The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets due to the symmetry of the ring. The aliphatic protons of the butylamine (B146782) chain will exhibit characteristic multiplicities based on their neighboring protons.
Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-a | ~ 1.25 | Doublet | 3H | ~ 7.0 |
| H-b | ~ 1.70 | Multiplet | 2H | - |
| H-c | ~ 2.70 | Triplet | 2H | ~ 7.5 |
| H-d | ~ 2.95 | Sextet | 1H | ~ 7.0 |
| H-e, H-e' | ~ 7.15 | Doublet | 2H | ~ 8.5 |
| H-f, H-f' | ~ 7.45 | Doublet | 2H | ~ 8.5 |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms (Br, N) and the nature of the carbon (aliphatic vs. aromatic).
Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-a | ~ 22 |
| C-b | ~ 38 |
| C-c | ~ 42 |
| C-d | ~ 44 |
| C-e, C-e' | ~ 129 |
| C-f, C-f' | ~ 132 |
| C-g | ~ 120 |
To confirm the assignments from one-dimensional NMR, various 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-d and its neighbors (H-a and H-b), and between H-b and its neighbors (H-d and H-c). This confirms the connectivity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments (H-a to H-d) to their corresponding carbon signals (C-a to C-d) and the aromatic protons (H-e, H-f) to their carbons (C-e, C-f).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include the benzylic proton H-d showing cross-peaks to the aromatic carbons C-e/e' and C-h, confirming the attachment point of the butyl chain to the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this structure, NOESY can show through-space correlations, which can help confirm stereochemistry in more complex molecules.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₁₀H₁₄BrN. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum.
Calculated Exact Masses for this compound Molecular Ions
| Ion Formula | Isotope | Calculated Exact Mass (m/z) |
|---|---|---|
| [C₁₀H₁₄⁷⁹BrN]⁺ | ⁷⁹Br | 227.03096 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce daughter ions. The fragmentation pattern provides a "fingerprint" that helps to elucidate the molecule's structure. For this compound, key fragmentation pathways are predictable.
Alpha-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the bond adjacent to the C-N bond. Cleavage of the C1-C2 bond is expected to produce a stable iminium ion at m/z 30. libretexts.org
Benzylic Cleavage: Cleavage at the benzylic position (C3-C4 bond) can result in the formation of a stable benzylic cation.
Loss of Bromine: Fragmentation involving the loss of the bromine radical (·Br) from the molecular ion is a common pathway for brominated aromatic compounds.
Predicted Major Fragments in the Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 227/229 | [C₁₀H₁₄BrN]⁺ | Molecular Ion (M⁺) |
| 184/186 | [C₉H₁₁Br]⁺ | Loss of ·CH₂NH₂ |
| 170/172 | [C₈H₉Br]⁺ | Benzylic cleavage |
| 148 | [C₁₀H₁₄N]⁺ | Loss of ·Br from M⁺ |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
For this compound, key expected absorptions include those from the primary amine (-NH₂) group, the aromatic ring, and the carbon-bromine bond.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3400 - 3250 (two bands) | Medium |
| C-H Aromatic Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |
| C-H Aliphatic Stretch | -CH₃, -CH₂, -CH | 2960 - 2850 | Strong |
| N-H Scissoring (Bend) | Primary Amine | 1650 - 1580 | Medium-Strong |
| C=C Aromatic Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |
| N-H Wag | Primary Amine | 910 - 665 | Broad, Strong |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, a primary aliphatic amine with an aromatic substituent, the FTIR spectrum is expected to show several characteristic absorption bands.
As a primary amine (R-NH₂), the most distinguishable feature is the presence of two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. libretexts.org Additionally, a characteristic N-H bending (scissoring) vibration is typically observed around 1650-1580 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be present in the 910-665 cm⁻¹ region. orgchemboulder.com
The aliphatic portion of the molecule will exhibit C-H stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretching appears just above 3000 cm⁻¹. The C-N stretching vibration for an aliphatic amine is expected to produce a weak to medium band in the 1250-1020 cm⁻¹ range. orgchemboulder.com The presence of the p-substituted benzene ring is indicated by C=C skeletal stretching bands in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending bands in the 850-800 cm⁻¹ range. The carbon-bromine (C-Br) bond typically shows a stretching vibration in the lower frequency "fingerprint" region, generally between 600 and 500 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3400 - 3250 (two bands) | Medium |
| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium to Weak |
| C-H Stretch (Aliphatic) | Butyl Chain (-CH₃, -CH₂, -CH) | 3000 - 2850 | Strong |
| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Medium |
| C=C Skeletal Stretch | Benzene Ring | ~1600, ~1580, ~1480 | Medium to Weak |
| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium to Weak |
| C-H Out-of-Plane Bend (Aromatic) | p-Disubstituted Benzene | 850 - 800 | Strong |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Broad, Strong |
| C-Br Stretch | Bromo-Aromatic | 600 - 500 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR by detecting vibrations that cause a change in molecular polarizability. While N-H and O-H bonds are often weak in Raman spectra, symmetric vibrations and bonds involving heavier atoms tend to produce strong signals.
For this compound, the symmetric "ring breathing" vibration of the p-substituted benzene ring would be expected to produce a strong and sharp peak. The C-Br stretching vibration is also typically Raman active. rsc.org Aliphatic C-C and C-H vibrations will be present but may be less characteristic than the aromatic signals. The symmetric N-H stretch, though often weak, may be observable. Resonance Raman scattering could potentially be used to enhance the signals associated with the aromatic chromophore by using an excitation laser wavelength that approaches an electronic absorption band of the molecule. nsf.gov
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic Ring Breathing | Benzene Ring | ~1000 | Strong |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3050 | Medium |
| Aliphatic C-H Stretch | Butyl Chain | 3000 - 2850 | Strong |
| C-Br Stretch | Bromo-Aromatic | 600 - 500 | Strong |
| C=C Skeletal Stretch | Benzene Ring | ~1600 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The absorption spectrum provides information about the conjugated systems and non-bonding electrons within a molecule.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the bromophenyl chromophore. The benzene ring gives rise to intense π → π* transitions. youtube.com Typically, substituted benzenes show a primary band (E2-band) around 200-210 nm and a secondary, less intense band (B-band) with fine structure around 250-270 nm. The bromine and aminoalkyl substituents will act as auxochromes, modifying the absorption maxima (λmax) and intensity (molar absorptivity, ε). The bromine atom can cause a red shift (bathochromic shift) of these bands. The non-bonding (n) electrons on the nitrogen atom of the amine group can undergo n → σ* transitions, which typically occur at shorter wavelengths (<250 nm) and have low intensity. shu.ac.ukyoutube.com
| Transition Type | Chromophore/Functional Group | Expected λmax Region (nm) |
|---|---|---|
| π → π* (E2-band) | Bromophenyl Ring | ~210 |
| π → π* (B-band) | Bromophenyl Ring | ~260-270 |
| n → σ* | Amine (-NH₂) | <250 |
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is essential for separating the target compound from impurities and for verifying its purity.
HPLC is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable. researchgate.netresearchgate.net In this technique, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase. The compound's retention time is determined by its polarity; less polar compounds are retained longer. A typical mobile phase would be a gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Detection is commonly achieved using a UV detector set to a wavelength where the bromophenyl chromophore absorbs strongly (e.g., 210 nm or 265 nm). Purity is assessed by the percentage of the total peak area that corresponds to the main component.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 265 nm |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40 °C |
GC-MS is a powerful technique for separating and identifying volatile components in a mixture. However, primary amines can be challenging to analyze by GC due to their polarity, which can lead to poor peak shape (tailing) and adsorption onto the column. labrulez.combre.com To overcome this, derivatization is often employed, where the amine's active hydrogens are replaced with a less polar group (e.g., through acylation or silylation) to improve volatility and chromatographic behavior. researchgate.netiu.edu
If analyzed directly or after derivatization, the compound would be separated on a capillary column (e.g., a nonpolar Rxi-5MS). nih.gov The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum that acts as a molecular fingerprint. Key fragmentation patterns for this compound would include the molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in a ~1:1 ratio), cleavage of the C-C bond alpha to the nitrogen (α-cleavage), and fragmentation of the butyl chain. The most stable fragment, the bromophenyl cation or a related tropylium (B1234903) ion, would also be a prominent peak.
| Parameter/Fragment | Description/Value |
|---|---|
| GC Column | Capillary column (e.g., 30 m x 0.25 mm, Rxi-5MS) |
| Carrier Gas | Helium |
| Oven Program | e.g., 50 °C (1 min), ramp to 280 °C at 10 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Molecular Ion (M⁺) | m/z 227/229 (characteristic Br isotope pattern) |
| Expected Key Fragments | Loss of NH₂; cleavage of the butyl chain; bromophenyl cation (m/z 155/157) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction experiment would reveal the exact spatial relationship between the bromophenyl group and the butan-1-amine side chain. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate how the molecules pack together in the crystal lattice. While crystallographic data for closely related structures containing a bromophenyl moiety exist, specific structural data for this compound is not available in the searched literature. researchgate.netcardiff.ac.uk Such an analysis would be invaluable for confirming its absolute structure and understanding its solid-state properties.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a cornerstone technique in chemical characterization, employed to determine the mass percentages of the elements within a compound. For a newly synthesized molecule such as this compound, this analysis serves as a fundamental validation of its empirical and molecular formula, thereby confirming its stoichiometric composition. mdpi.com The procedure is crucial for establishing the purity of the synthesized sample, as the presence of impurities would lead to deviations from the calculated theoretical values. mdpi.com
The molecular formula for this compound is C₁₀H₁₄BrN. Based on this formula, the theoretical elemental composition is calculated by dividing the total mass of each element in the formula by the compound's molecular weight (228.13 g/mol ). These theoretical values provide a precise benchmark against which experimentally obtained data are compared.
In typical research findings, experimental values that fall within a narrow margin of the theoretical percentages, often cited as ±0.4%, are required by scientific journals to verify the identity and purity of a compound. mdpi.com This comparison is a critical step in the characterization process, corroborating the structural data obtained from spectroscopic methods like NMR and mass spectrometry.
The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. The mass of each product is then used to calculate the percentage of C, H, and N in the original sample. The determination of bromine content requires other analytical methods, such as titration or ion chromatography, after decomposition of the organic matrix.
Research focused on the characterization of novel compounds like this compound relies on elemental analysis to provide definitive proof of composition. The data obtained from such analysis is presented as a comparison between the calculated (theoretical) and the experimentally found values. While specific experimental data for this compound is not detailed in the surveyed literature, the expected format and significance of such findings are well-established. The alignment of the found percentages with the calculated values for Carbon, Hydrogen, Nitrogen, and Bromine would confirm that the synthesis was successful in producing the target molecule with a high degree of purity.
Table 1: Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon | C | 52.65% | To be determined |
| Hydrogen | H | 6.19% | To be determined |
| Bromine | Br | 35.02% | To be determined |
| Nitrogen | N | 6.14% | To be determined |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. scispace.com This is achieved by finding the lowest energy conformation on the potential energy surface. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the mathematical functions used to describe the atomic orbitals. researchgate.netnih.gov
For 3-(4-Bromophenyl)butan-1-amine, geometry optimization would yield crucial data on bond lengths, bond angles, and dihedral angles. These parameters define the molecule's precise shape. For example, the calculations would provide the exact lengths of the C-Br, C-N, and various C-C and C-H bonds, as well as the angles between them, offering a detailed structural blueprint.
| Parameter | Atom Connection | Predicted Value |
| Bond Length | C-Br | ~1.91 Å |
| C-N | ~1.47 Å | |
| C-C (aromatic) | ~1.39 Å | |
| C-C (aliphatic) | ~1.54 Å | |
| Bond Angle | C-C-N | ~110° |
| C-C-C (aliphatic) | ~109.5° | |
| Br-C-C (aromatic) | ~120° | |
| Dihedral Angle | C(aromatic)-C-C-C | Variable (defines conformation) |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations for a molecule with this structure. Specific values would be obtained from a dedicated computational study.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.info A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. thaiscience.info For this compound, the electron-rich amine group would significantly influence the energy and localization of the HOMO.
| Parameter | Predicted Energy (eV) | Implication |
| HOMO Energy | ~ -6.0 eV | Indicates electron-donating capability (nucleophilicity), likely localized around the amine and phenyl ring. |
| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting capability (electrophilicity), likely distributed over the aromatic ring. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Suggests moderate chemical stability and reactivity. |
Note: The energy values are illustrative examples based on calculations for similar aromatic amines and serve to demonstrate the type of data generated.
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the distribution of charge on the surface of a molecule. mdpi.com It is invaluable for predicting how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. thaiscience.infowalisongo.ac.id The map uses a color scale:
Red: Indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.
Blue: Indicates regions of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack.
Green/Yellow: Indicates regions of neutral or intermediate potential.
For this compound, an MEP map would likely show a region of strong negative potential (red) around the lone pair of the nitrogen atom in the amine group, making it a primary site for protonation and hydrogen bonding. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group. The bromophenyl group would exhibit a more complex potential distribution, influenced by the electronegativity of the bromine atom.
Understanding the partial charge on each atom in a molecule is crucial for explaining its polarity and intermolecular interactions. Mulliken population analysis is a common method used to calculate these partial atomic charges from quantum chemical computations. researchgate.netuni-muenchen.de While known to be dependent on the basis set used, it provides a useful qualitative picture of charge distribution. uni-muenchen.de
In this compound, a Mulliken charge analysis would be expected to show a significant negative charge on the nitrogen atom due to its high electronegativity and lone pair. The carbon atom attached to the bromine would likely have a positive partial charge, and the bromine itself a negative partial charge. This information helps in understanding the molecule's dipole moment and electrostatic interactions.
| Atom/Group | Predicted Mulliken Charge (a.u.) |
| Nitrogen (N) | Negative |
| Amine Hydrogens (H) | Positive |
| Bromine (Br) | Negative |
| Aromatic Carbon bonded to Br | Slightly Positive |
| Aliphatic Carbons | Slightly Negative/Positive (variable) |
Note: This table provides a qualitative prediction of charge distribution. Precise numerical values are obtained from specific calculations.
Molecular Dynamics and Conformational Analysis
While quantum calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govresearchgate.net MD simulations model the movements of atoms and bonds by solving Newton's equations of motion, revealing how the molecule flexes, rotates, and changes its shape (conformation) at a given temperature. researchgate.net
For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the butan-1-amine side chain. The rotation around the C-C single bonds allows the chain to adopt various spatial arrangements (conformers). Conformational analysis, often performed in conjunction with MD, helps to identify the lowest-energy (most stable) conformers and the energy barriers between them. This is critical for understanding how the molecule might fit into a biological receptor or interact with other molecules.
In Silico Modeling for Structure-Activity Relationships (SAR) and Design
In silico modeling is a cornerstone of modern drug discovery and materials science, used to predict a molecule's biological activity or properties based on its structure. mdpi.com Structure-Activity Relationship (SAR) studies aim to identify which chemical features of a molecule are responsible for its effects. mdpi.comresearchgate.net
For this compound, SAR models could be developed to predict its potential as a ligand for a specific biological target. Computational techniques like molecular docking could be used to simulate how the molecule binds to the active site of a protein. Such a study would analyze:
The amine group: Likely acting as a hydrogen bond donor and acceptor, or forming ionic bonds if protonated.
The bromophenyl ring: Could engage in hydrophobic interactions, π-π stacking with aromatic amino acid residues, or halogen bonding via the bromine atom.
The aliphatic chain: Provides conformational flexibility, allowing the molecule to adopt an optimal shape to fit a binding pocket.
By computationally modifying parts of the molecule (e.g., changing the position of the bromine atom, altering the chain length) and predicting the resulting change in binding affinity, researchers can rationally design new analogues with potentially improved activity.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com The fundamental principle is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors. nih.gov
For a series of analogs of this compound, a QSAR study could be designed to correlate specific molecular features with a desired biological activity, such as inhibition of a particular enzyme or transporter. The process involves calculating various descriptors for each analog, including:
Electronic Descriptors: These describe the electronic aspects of the molecule, such as atomic charges, dipole moment, and energies of frontier orbitals (HOMO/LUMO). For compounds containing a bromophenyl group, these descriptors are crucial for quantifying interactions like halogen bonding. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., LogP), which influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like size, shape, and degree of branching. nih.gov
A hypothetical QSAR study design for analogs of this compound is presented below.
Table 1: Hypothetical QSAR Study Design for this compound Analogs
| Analog Structure Modification | Key Descriptors to Analyze | Expected Impact on Activity |
| Substitution on the phenyl ring | Hammett constants, Dipole Moment, LogP | Modulate electronic and hydrophobic interactions with the target. |
| Altering the length of the alkyl chain | Molecular Volume, Wiener Index | Optimize fit within the binding pocket. |
| Substitution on the amine group | pKa, Hydrogen Bond Donor Count | Affect ionization state and key hydrogen bonding interactions. |
| Replacing the bromine atom | Halogen Bond Strength, van der Waals Volume | Investigate the role of the halogen in target binding. |
By developing a statistically robust QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Pharmacophore Modeling and Lead Optimization Strategies
Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. dovepress.comresearchgate.net For this compound, which is structurally analogous to monoamine reuptake inhibitors, a pharmacophore model would typically include key features such as an aromatic ring, a hydrophobic center, and a positively ionizable group (the primary amine). researchgate.net
The key pharmacophoric features for this class of compounds often include:
One Aromatic Ring (R): The 4-bromophenyl group serves this function, engaging in interactions like pi-pi stacking with aromatic residues in the target protein.
One Hydrophobic Group (H): The butyl chain contributes to hydrophobic interactions.
One Hydrogen Bond Donor/Cationic Center (D): The primary amine, which is protonated at physiological pH, forms critical ionic or hydrogen bond interactions.
Once a lead compound like this compound is identified, lead optimization strategies are employed to enhance its potency, selectivity, and pharmacokinetic (ADME) properties. danaher.comyoutube.com Computational models guide this iterative process through several strategies: patsnap.com
Structure-Activity Relationship (SAR) Analysis: Minor chemical modifications are made to the lead structure to systematically probe its interaction with the target. For instance, moving the bromine atom to the meta or ortho position could reveal the optimal geometry for binding.
Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties but may improve the molecule's profile. The bromine atom, for example, could be replaced with a chlorine or a trifluoromethyl group to fine-tune electronic and lipophilic properties. patsnap.com
Scaffold Hopping: The core structure (scaffold) of the molecule is replaced with a different one while preserving the essential pharmacophoric features. This can lead to novel chemical series with improved properties or different intellectual property profiles.
Computational Mechanistic Studies and Reaction Pathway Prediction
Computational mechanistic studies, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules. nih.govresearchgate.net For this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy indicates the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this compound, the nitrogen atom of the amine group and the bromine atom would be regions of negative potential, indicating sites prone to electrophilic attack or hydrogen bonding. nih.gov
These computational analyses help in predicting the most likely pathways for chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed, allowing chemists to predict the feasibility and outcome of a synthetic step.
Predictive Computational Biology for Target Interaction Profiling
In silico methods are instrumental in predicting how a compound will interact with biological systems, from specific protein targets to entire metabolic networks.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com Given the structural similarity of this compound to amphetamine and other phenylalkylamines, the primary biological targets are presumed to be the monoamine transporters (MATs): the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov
Docking studies of similar compounds into homology models of these transporters have revealed key binding interactions:
Ionic Interaction: The protonated amine of the ligand forms a crucial salt bridge with a highly conserved aspartate residue in transmembrane helix 1 (e.g., Asp79 in DAT). acs.orgresearchgate.net
Hydrogen Bonding: The amine group can also act as a hydrogen bond donor to nearby residues.
Aromatic and Hydrophobic Interactions: The phenyl ring typically binds in a pocket lined with aromatic and hydrophobic residues (e.g., tyrosine, phenylalanine), engaging in pi-pi stacking and van der Waals interactions. acs.org
Other potential targets for bromophenyl-containing compounds have been identified through docking studies, demonstrating the broad applicability of this scaffold.
Table 2: Potential Protein-Ligand Interactions for this compound Based on Docking Studies of Analogs
| Potential Protein Target | PDB ID (of Homolog/Target) | Key Interacting Residues (from Analog Studies) | Type of Interaction | Reference |
| Dopamine Transporter (DAT) | (Homology Model) | Asp79, Tyr156, Phe320 | Ionic bond, Hydrogen bond, Pi-pi stacking | acs.orgresearchgate.net |
| Serotonin Transporter (SERT) | 5I73 | Asp98, Tyr176, Ile172 | Ionic bond, Hydrogen bond, Hydrophobic | acs.orgmdpi.com |
| Norepinephrine Transporter (NET) | (Homology Model) | Asp75, Phe317 | Ionic bond, Aromatic | acs.org |
| Tubulin | 5LYJ | Asn258, Cys241 | Hydrogen bond, Halogen bond | mdpi.com |
| Fungal Lanosterol 14-alpha demethylase | 1JIJ | Tyr118, His310 | Hydrogen bond, Hydrophobic | nih.gov |
Computational tools can predict a wide spectrum of biological activities for a given chemical structure based on structure-activity relationships derived from large databases of known compounds. One such tool is PASS (Prediction of Activity Spectra for Substances), which calculates the probability that a molecule is active (Pa) or inactive (Pi) for various biological functions. genexplain.comakosgmbh.de
While a specific PASS prediction for this compound is not publicly available, a plausible spectrum can be inferred based on its structural class. The predicted activities would likely center on its effects on the central nervous system, consistent with its amphetamine-like core.
Table 3: Hypothetical PASS Prediction for this compound
| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |
| Monoamine uptake inhibitor | > 0.7 | < 0.05 | High probability of inhibiting DAT, SERT, or NET. |
| Psychostimulant, Nootropic | > 0.6 | < 0.1 | Likely to have stimulating and cognitive-enhancing effects. |
| Anorectic | > 0.5 | < 0.1 | Potential for appetite suppression. |
| Vasoconstrictor Agent | > 0.4 | < 0.15 | Possible effect on blood vessels. |
| CYP2D6 Substrate | > 0.8 | < 0.02 | High probability of being metabolized by this enzyme. |
Note: This table is illustrative and based on the known pharmacology of structurally related compounds. Pa and Pi values are hypothetical.
Predicting a compound's metabolism is crucial for understanding its duration of action, potential for drug-drug interactions, and the formation of active or toxic metabolites. news-medical.net In silico tools like SyGMa, BioTransformer, and GLORYx predict metabolic transformations by applying rules based on known biochemical reactions. nih.gov
The metabolism of this compound is expected to follow pathways similar to those of amphetamine. researchgate.netwikipedia.org The primary metabolizing enzyme for amphetamines is Cytochrome P450 2D6 (CYP2D6). researchgate.netdrugbank.com Key predicted metabolic reactions include:
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring. Since the para-position is blocked by bromine, hydroxylation would likely occur at an ortho position.
Oxidative Deamination: The primary amine is converted to a ketone, followed by further oxidation.
Beta-Hydroxylation: Addition of a hydroxyl group to the carbon atom adjacent to the phenyl ring.
Phase II Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. mdpi.comnih.gov
Table 4: Predicted Metabolites of this compound
| Predicted Metabolite | Metabolic Reaction | Potential Enzyme(s) |
| 2-Amino-1-(4-bromophenyl)butan-1-ol | Beta-Hydroxylation | Dopamine β-hydroxylase |
| 4-(4-Bromophenyl)butan-2-one | Oxidative Deamination | CYP2D6, MAO |
| 3-(4-Bromo-2-hydroxyphenyl)butan-1-amine | Aromatic Hydroxylation | CYP2D6 |
| Glucuronide/Sulfate Conjugates | Glucuronidation / Sulfation | UGTs / SULTs |
These in silico predictions provide a roadmap for experimental metabolite identification studies and help anticipate the compound's pharmacokinetic profile. mdpi.comnih.gov
Applications and Research Utility in Advanced Organic and Medicinal Chemistry
Role as a Key Intermediate in Complex Organic Synthesis
The primary application of 3-(4-Bromophenyl)butan-1-amine in advanced organic synthesis is as a key intermediate, accessible from its corresponding carboxylic acid, (S)-3-(4-Bromophenyl)butanoic acid. The synthesis of this chiral acid has been thoroughly documented in a large-scale, reliable procedure, underscoring its importance as a readily available precursor. orgsyn.orgresearchgate.net
The established synthesis of (S)-3-(4-Bromophenyl)butanoic acid starts from (4-bromophenyl)boronic acid and ethyl (E)-but-2-enoate, employing a rhodium-catalyzed asymmetric 1,4-addition to construct the chiral carbon center with high enantiomeric purity. orgsyn.org Subsequent hydrolysis of the resulting ethyl ester yields the desired carboxylic acid. orgsyn.org
With the chiral carboxylic acid in hand, standard and high-yielding synthetic transformations can be employed to produce this compound. These well-established methods ensure that the stereochemical integrity of the chiral center is preserved. Two common pathways include:
Amide Formation and Reduction: The carboxylic acid can be converted to the corresponding primary amide, 3-(4-Bromophenyl)butanamide. This is typically achieved by first converting the acid to an acyl chloride, followed by reaction with ammonia (B1221849). The resulting amide is then reduced to the target primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com This is a robust and widely used method for converting amides to amines. organic-chemistry.orgnih.govresearchgate.net
Curtius Rearrangement: The carboxylic acid can be converted into an acyl azide, which upon heating, undergoes a Curtius rearrangement to form an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This isocyanate can then be hydrolyzed under aqueous conditions to furnish the primary amine with the loss of carbon dioxide. scispace.comorganic-chemistry.org This method is particularly valuable as the rearrangement occurs with complete retention of the stereocenter's configuration. wikipedia.orgscispace.com
The availability of a scalable synthesis for its precursor and the straightforward, stereoretentive methods for its own formation make this compound a valuable and accessible intermediate for chemists constructing complex molecular architectures.
Scaffold for the Rational Design of Novel Chemical Entities
The molecular structure of this compound contains the classic phenethylamine (B48288) backbone, a privileged scaffold in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). umich.edusciencedaily.comwhiterose.ac.ukwhiterose.ac.uk The primary amine provides a versatile handle for derivatization, while the 4-bromophenyl group offers a site for further modification (e.g., via cross-coupling reactions) and can significantly influence ligand-receptor interactions.
Research into structurally related compounds highlights the potential of this scaffold in the rational design of new therapeutic agents. Specifically, studies on monoamine transporters, which are key targets for drugs treating conditions like ADHD, depression, and substance abuse, have shown the importance of halogen substitution on the phenyl ring.
A notable study investigated the binding of bromo-substituted analogs of dl-threo-methylphenidate to the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The results demonstrated that introducing a bromine atom onto the phenyl ring significantly enhanced binding affinity for the dopamine transporter compared to the unsubstituted parent compound. nih.gov
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
|---|---|---|---|
| dl-threo-methylphenidate | 82 | 440 | >1000 |
| dl-threo-p-bromo-methylphenidate | 20 | 31 | >1000 |
| dl-threo-m-bromo-methylphenidate | 4 | 20 | >1000 |
| dl-threo-o-bromo-methylphenidate | 13 | 32 | >1000 |
As shown in Table 1, the para-bromo analog, which is structurally most similar to a derivative of this compound, showed a four-fold increase in affinity for DAT. nih.gov This finding strongly supports the hypothesis that the this compound scaffold is a promising starting point for the rational design of novel, potent, and selective dopamine reuptake inhibitors. The primary amine allows for the introduction of various substituents to explore the pharmacophore space, while the bromo-substituent appears to be a key feature for enhancing binding at the dopamine transporter.
Development of Functional Materials and Probes
A review of the current scientific literature indicates that the utility of this compound has been primarily explored within the context of organic synthesis and medicinal chemistry. At present, there are no established research findings or applications of this specific compound in the development of functional materials, such as polymers, or as a chemical probe for biological or material science investigations. Its potential in these advanced applications remains an unexplored area of chemical research.
Methodologies for Biological Evaluation in Preclinical Research
In Vitro Assays for Modulating Enzyme and Receptor Activities
In vitro assays are essential for the initial screening and characterization of a compound's mechanism of action at a molecular level. These assays measure the direct interaction of the compound with purified enzymes or receptors.
Enzyme Inhibition Kinetics (e.g., MAO-B inhibition)
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of neurotransmitters like dopamine (B1211576). frontiersin.org Its inhibition is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. researchgate.net Enzyme inhibition kinetic studies are performed to understand how a compound interacts with an enzyme. nih.gov These assays determine parameters like the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. frontiersin.orgmdpi.com Further kinetic analyses, such as Lineweaver-Burk plots, can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). researchgate.net
Based on a comprehensive search of scientific literature, no specific data on the MAO-B enzyme inhibition kinetics for 3-(4-Bromophenyl)butan-1-amine are currently available.
Receptor Binding Affinities and Selectivity Studies (e.g., Sigma Receptors)
Sigma receptors, classified into σ1 and σ2 subtypes, are implicated in various cellular functions and are targets for therapeutic intervention in neurological disorders and cancer. nih.govsigmaaldrich.com Receptor binding assays are used to measure the affinity of a compound for a specific receptor. researchgate.net These experiments typically involve a radiolabeled ligand known to bind to the receptor of interest. The test compound is introduced at various concentrations to compete with the radioligand for binding sites. The results are used to calculate the inhibition constant (Ki), which reflects the compound's binding affinity. nih.gov Selectivity is determined by comparing the compound's affinity for the target receptor against its affinity for other receptors. nih.gov
A review of published research indicates that specific receptor binding affinity and selectivity studies for this compound at sigma receptors have not been reported.
Cell-Based Assays for Cellular Response Studies
Cell-based assays provide insights into a compound's biological effects in a more complex, cellular environment, assessing its ability to influence cellular health, survival, and response to pathogens.
Assays for Antimicrobial and Antifungal Activity Against Pathogens
The discovery of new antimicrobial and antifungal agents is crucial to combatting drug-resistant pathogens. Standard assays to evaluate a compound's activity include the broth microdilution method, which determines the minimum inhibitory concentration (MIC) required to inhibit the visible growth of a microorganism. zsmu.edu.uaajprd.com Further tests can establish the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC). While various bromophenyl-containing heterocyclic compounds have been synthesized and tested for such activities, specific data for this compound is not present in the available literature. zsmu.edu.uaresearchgate.netnih.govnih.gov
There is no publicly available data from antimicrobial or antifungal assays for this compound.
Antioxidant Potential Assessment (e.g., DPPH, ABTS, Ferric Reducing Power Assays)
Antioxidant assays measure a compound's ability to neutralize harmful free radicals, which are implicated in oxidative stress and various diseases. Commonly used methods include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay : This method measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is observed as a color change, which is quantified spectrophotometrically. mdpi.com
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay : This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound, leading to a loss of color. mdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay : This assay evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous complex is measured to determine the reducing power. mdpi.comnih.govphcogres.com
Despite the widespread use of these assays for characterizing novel compounds, research detailing the antioxidant potential of this compound has not been published. mdpi.comnih.gov
Cytotoxicity Assays in Model Cell Lines (e.g., Cancer Cell Lines)
Cytotoxicity assays are vital for assessing a compound's potential as an anticancer agent by measuring its ability to kill or inhibit the proliferation of cancer cells. These assays are often performed on a panel of well-characterized cancer cell lines. The results are typically reported as an IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth or viability. While studies have reported the cytotoxic effects of various bromophenyl derivatives against cancer cell lines, no such data is available for this compound. nih.govresearchgate.net
A search of the scientific literature did not yield any studies on the cytotoxicity of this compound in model cell lines.
In Vitro Metabolic Stability and Metabolite Identification Studies (Non-Human Specific)
There is currently no publicly available data from in vitro studies on the metabolic stability of this compound in non-human systems. Standard preclinical assays, which often utilize liver microsomes or hepatocytes from species such as rats or mice, have not been reported for this compound. pharmafocusasia.comeurofinsdiscovery.comcreative-biolabs.com Such studies are essential for determining key pharmacokinetic parameters like intrinsic clearance and metabolic half-life, which help in predicting a compound's behavior in a living organism. pharmafocusasia.comresearchgate.net Without these studies, information regarding the primary metabolic pathways, the enzymes involved (e.g., cytochrome P450 enzymes), and the identification of its metabolites is unknown.
Alternative and Non-Vertebrate Toxicity Assessment Methodologies (e.g., Daphnia magna)
A review of ecotoxicological literature reveals a lack of studies assessing the toxicity of this compound using alternative and non-vertebrate models such as the freshwater crustacean Daphnia magna. This organism is a standard model in aquatic toxicology to evaluate the acute and chronic toxicity of chemical substances. Consequently, key toxicological endpoints such as the median effective concentration (EC50) or the median lethal concentration (LC50) for this compound in Daphnia magna have not been determined.
Q & A
Q. What are the standard synthetic routes for preparing 3-(4-Bromophenyl)butan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a phenyl precursor followed by amination. For example:
Bromination : React 4-phenylbutan-1-amine with bromine in acetic acid under controlled temperature (0–5°C) to introduce the bromine atom at the para position .
Reductive Amination : Use 4-bromophenylbutan-1-one with ammonium acetate and sodium cyanoborohydride in methanol at 50°C for 12 hours to yield the amine .
- Key Factors : Solvent polarity (e.g., methanol vs. THF) and reducing agents (NaBH₄ vs. LiAlH₄) significantly impact purity. Yields >70% are achievable with optimized stoichiometry and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?
- Methodological Answer :
- NMR :
- ¹H NMR : A triplet at δ 2.65–2.75 ppm (CH₂ adjacent to NH₂) and a doublet at δ 7.35–7.45 ppm (aromatic H) confirm the bromophenyl and butanamine moieties .
- ¹³C NMR : A peak at ~120 ppm (C-Br) and 45 ppm (CH₂-N) are diagnostic .
- Mass Spectrometry : A molecular ion peak at m/z 228 [M+H]⁺ and fragment at m/z 171 (loss of NH₂CH₂CH₂) validate the structure .
Q. How does the electronic nature of the bromine substituent affect the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing bromine atom activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack. For example:
- SN2 Reactions : The para-bromo group stabilizes transition states in alkylation reactions via inductive effects, enhancing reaction rates in polar aprotic solvents (e.g., DMF) .
- Catalytic Cross-Coupling : Suzuki-Miyaura coupling with boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) at 80–100°C .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed structural conformations of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides unambiguous bond-length and torsion-angle data. For example:
- Torsion Analysis : The dihedral angle between the bromophenyl ring and the amine chain (typically 15–25°) confirms steric constraints .
- Validation : Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G*) to identify discrepancies caused by crystal packing .
Q. What strategies optimize the compound’s bioavailability while retaining target-binding affinity in CNS drug design?
- Methodological Answer :
- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl) at the butanamine chain to improve blood-brain barrier penetration (logP target: 2–3) .
- Pro-drug Approaches : Acetylate the amine to enhance solubility; enzymatic cleavage in vivo restores activity .
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict interactions with serotonin receptors (e.g., 5-HT₁A) while monitoring ADMET properties .
Q. How do conflicting bioactivity results in enzyme inhibition assays arise, and how can they be systematically addressed?
- Methodological Answer :
- Assay Variability : Control for pH (7.4 vs. 6.8) and ionic strength, which affect enzyme (e.g., monoamine oxidase) activity. Use standardized protocols (e.g., Amplex Red assay) .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites to distinguish direct inhibition from off-target effects .
- Structural Analog Testing : Compare IC₅₀ values of analogs (e.g., 3-(pyridin-3-yl)butan-1-amine) to isolate electronic vs. steric contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
